2-cyano-3-fluorophenyl fluoranesulfonate
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Overview
Description
2-cyano-3-fluorophenyl fluoranesulfonate is a chemical compound that features a cyano group, a fluorine atom, and a fluoranesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-fluorophenyl fluoranesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-cyano-3-fluorophenyl halides with fluoranesulfonate salts under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-fluorophenyl fluoranesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-cyano-3-fluorophenyl fluoranesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Materials Science: Employed in the design of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-cyano-3-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluoranesulfonate group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-fluorophenyl sulfonate: Lacks the fluoranesulfonate group but has similar reactivity.
3-cyano-2-fluorophenyl fluoranesulfonate: Positional isomer with different electronic properties.
2-cyano-4-fluorophenyl fluoranesulfonate: Another positional isomer with distinct reactivity.
Uniqueness
2-cyano-3-fluorophenyl fluoranesulfonate is unique due to the presence of both a cyano group and a fluoranesulfonate group on the phenyl ring. This combination of functional groups imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2378506-84-2 |
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Molecular Formula |
C7H3F2NO3S |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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